molecular formula C20H19N3O3 B2639584 N-([2,4'-bipyridin]-3-ylmethyl)-3,5-dimethoxybenzamide CAS No. 2034577-36-9

N-([2,4'-bipyridin]-3-ylmethyl)-3,5-dimethoxybenzamide

Cat. No.: B2639584
CAS No.: 2034577-36-9
M. Wt: 349.39
InChI Key: KOHVQMVUNHZPIM-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-3-ylmethyl)-3,5-dimethoxybenzamide is an organic compound that features a bipyridine moiety linked to a dimethoxybenzamide group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and materials science. The bipyridine unit is known for its ability to form stable complexes with transition metals, which can be utilized in catalysis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-3,5-dimethoxybenzamide typically involves the coupling of a bipyridine derivative with a benzamide derivative. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the bipyridine-benzamide linkage. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-3-ylmethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety yields bipyridinium salts, while reduction can produce dihydrobipyridine derivatives.

Scientific Research Applications

N-([2,4’-bipyridin]-3-ylmethyl)-3,5-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-3,5-dimethoxybenzamide involves its ability to chelate metal ions through the bipyridine moiety. This chelation can modulate the activity of metal-dependent enzymes and proteins, affecting various biological pathways. The compound’s interaction with metal ions can also influence redox reactions and electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-3-ylmethyl)-3,5-dimethoxybenzamide is unique due to the presence of both bipyridine and dimethoxybenzamide moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

3,5-dimethoxy-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-25-17-10-16(11-18(12-17)26-2)20(24)23-13-15-4-3-7-22-19(15)14-5-8-21-9-6-14/h3-12H,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHVQMVUNHZPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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